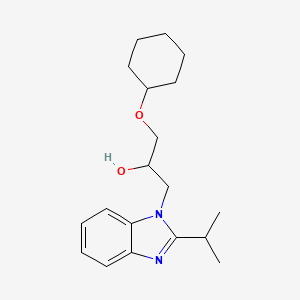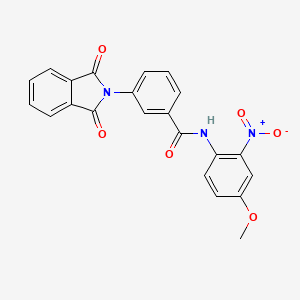
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It has been used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.
Wirkmechanismus
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol selectively blocks β2-adrenergic receptors, which are G protein-coupled receptors that are activated by the neurotransmitter epinephrine. When activated, β2-adrenergic receptors increase cAMP levels in cells, which leads to various physiological responses. By blocking β2-adrenergic receptors, this compound inhibits these responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and cardiac output, decrease bronchodilation, and decrease insulin secretion. It has also been shown to inhibit immune cell activation and cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which allows for the study of the specific effects of β2-adrenergic receptor blockade. It is also relatively stable and easy to handle in the laboratory. However, this compound has some limitations. It has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time. It also has some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol. One area of research is the role of β2-adrenergic receptors in the regulation of immune function and inflammation. Another area of research is the development of more selective β2-adrenergic receptor antagonists that have fewer off-target effects. Finally, the use of this compound in combination with other drugs or therapies may be an area of future research.
Conclusion:
This compound is a selective β2-adrenergic receptor antagonist that has been used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade. It has been shown to have a number of effects on cardiovascular function, pulmonary function, glucose metabolism, and immune function. While it has some limitations, it is a valuable tool for the study of β2-adrenergic receptors and has several potential future applications.
Synthesemethoden
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol can be synthesized through a multi-step process. The first step involves the reaction of 2-isopropyl-1H-benzimidazole with 2-bromo-1-(cyclohexyloxy)propane in the presence of a base. The resulting intermediate is then treated with lithium aluminum hydride to reduce the nitro group to an amine. The final step involves the reaction of the amine with 2-chloro-1-(4-morpholinyl)ethanol to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol has been used in scientific research to study the role of β2-adrenergic receptors in various physiological processes. It has been used to investigate the effects of β2-adrenergic receptor blockade on cardiovascular function, pulmonary function, and glucose metabolism. It has also been used to study the role of β2-adrenergic receptors in the regulation of immune function and inflammation.
Eigenschaften
IUPAC Name |
1-cyclohexyloxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-14(2)19-20-17-10-6-7-11-18(17)21(19)12-15(22)13-23-16-8-4-3-5-9-16/h6-7,10-11,14-16,22H,3-5,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHVWHBOXGIPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC(COC3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810004 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![propyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B5189460.png)
![1-ethoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B5189466.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5189477.png)
![2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5189485.png)
![methyl 1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5189509.png)
![1-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5189517.png)


![1-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5189536.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(3-methylbutyl)-3-isoxazolecarboxamide](/img/structure/B5189538.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B5189550.png)
![N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5189554.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5189557.png)

